

13C NMR Analysis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of the cis and trans isomers of **2-(methoxycarbonyl)cyclopropane-1-carboxylic acid**. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral assignment, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the limited availability of public experimental 13C NMR data for **2-(methoxycarbonyl)cyclopropane-1-carboxylic acid**, the following tables present predicted chemical shifts for the cis and trans isomers. These predictions were generated using advanced computational algorithms that consider the distinct stereochemical environments of the carbon atoms in each isomer.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)	175.8
C=O (Ester)	171.5
O-CH ₃	52.0
CH (on cyclopropane)	22.5
CH (on cyclopropane)	21.8
CH ₂ (on cyclopropane)	14.2

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for **trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)	176.5
C=O (Ester)	172.1
O-CH ₃	52.3
CH (on cyclopropane)	24.1
CH (on cyclopropane)	23.5
CH ₂ (on cyclopropane)	15.8

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹³C NMR spectra of **2-(methoxycarbonyl)cyclopropane-1-carboxylic acid**, applicable to both isomers.

1. Sample Preparation:

- **Sample Quantity:** Weigh approximately 10-20 mg of the purified compound.

- **Solvent:** Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice for its good solubilizing properties and well-defined solvent peak. Other solvents like acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the solubility of the analyte.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).
- **Filtration:** Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Calibration:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- **Probe Tuning and Matching:** Tune and match the ^{13}C probe to the resonance frequency of the carbon nucleus in the specific solvent used.
- **Shimming:** Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

3. 1D ^{13}C NMR Acquisition Parameters:

- **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.
- **Proton Decoupling:** Employ broadband proton decoupling to collapse proton-carbon couplings, resulting in a spectrum of singlets for each unique carbon atom.^[1]
- **Pulse Angle:** Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster acquisition time without significant signal loss.
- **Acquisition Time (AQ):** Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

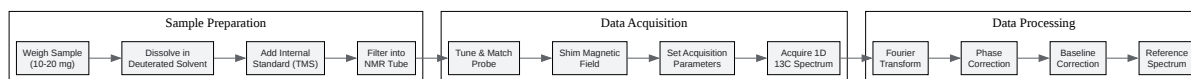
- **Relaxation Delay (D1):** A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer relaxation delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary to ensure full relaxation of all signals.
- **Number of Scans (NS):** The number of scans will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.
- **Spectral Width (SW):** A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

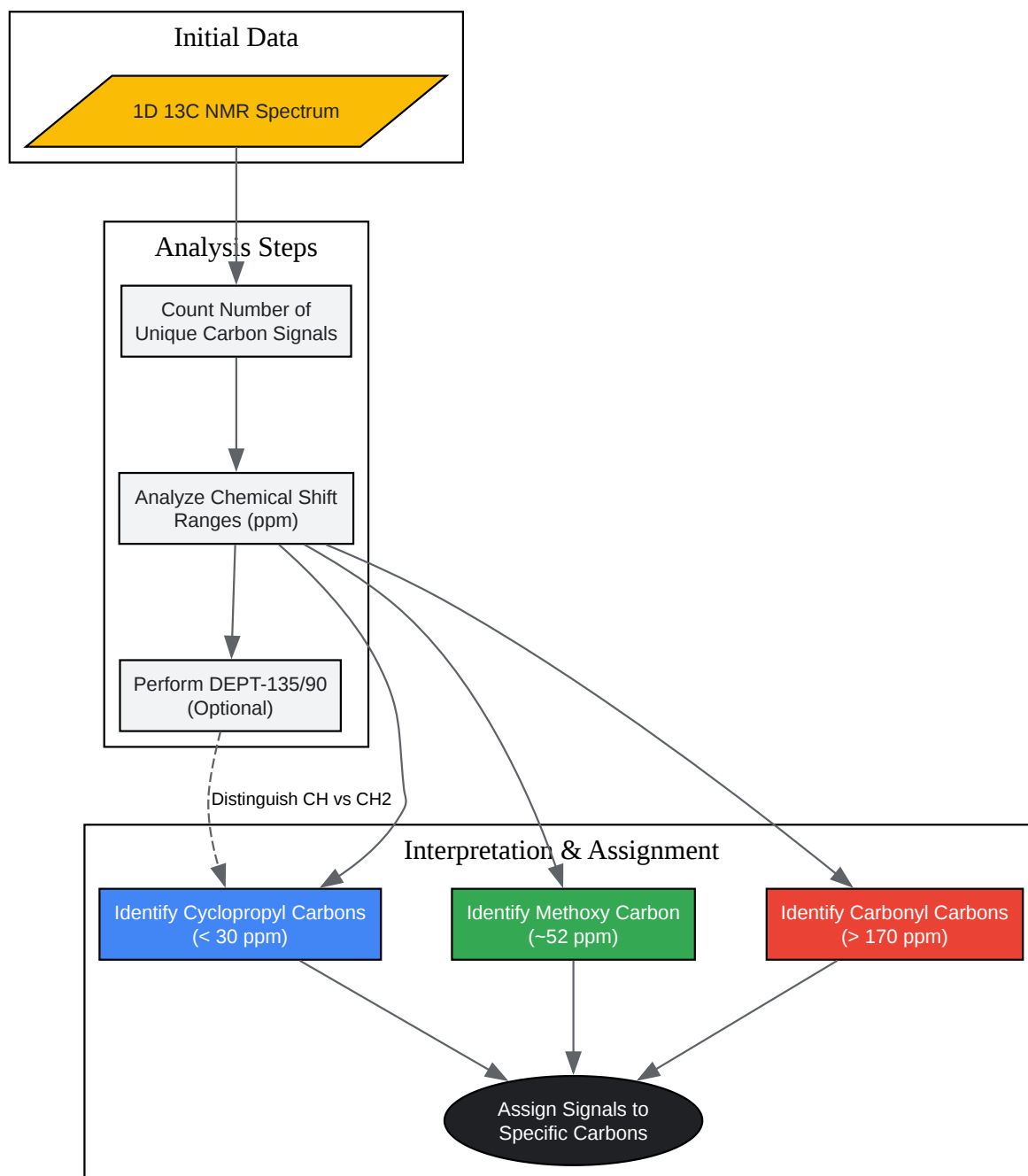
4. Data Processing:

- **Fourier Transform:** Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before performing the Fourier transform.
- **Phasing:** Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
- **Baseline Correction:** Apply a baseline correction algorithm to obtain a flat baseline.
- **Referencing:** Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the ¹³C NMR analysis of **2-(methoxycarbonyl)cyclopropane-1-carboxylic acid**.





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References

- 1. ¹³C nmr spectrum of cyclopropane C₃H₆ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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